

A Technical Guide to Commercially Available Rapamycin-d3 for Researchers

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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B10775925

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Rapamycin-d3**, its application as an internal standard in quantitative analysis, and its role in studying the mTOR signaling pathway. This document includes a summary of commercial suppliers, a detailed experimental protocol for its use in LC-MS/MS applications, and a visualization of the relevant biological pathway.

Introduction to Rapamycin-d3

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.^[1] **Rapamycin-d3** is a deuterated analog of rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of rapamycin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[2][3]} The use of a stable isotope-labeled internal standard like **Rapamycin-d3** is critical for correcting for matrix effects and improving the accuracy and precision of analytical methods.^[3]

Commercially Available Rapamycin-d3 Suppliers

A variety of chemical suppliers offer **Rapamycin-d3** for research purposes. The following table summarizes key information for some of these suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

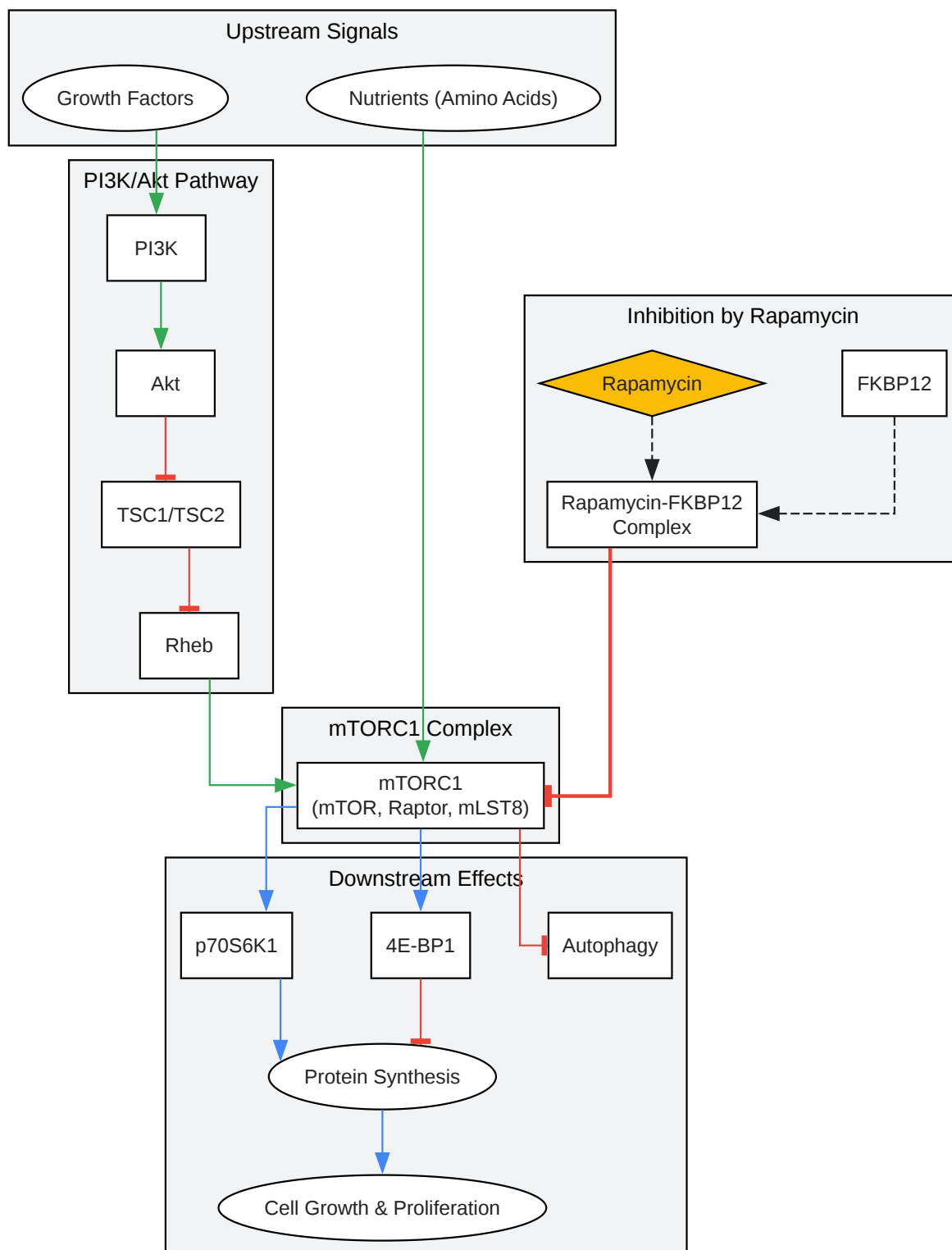
Supplier	Product Name(s)	CAS Number	Purity	Available Quantities
Cayman Chemical	Rapamycin-d3, Sirolimus-d3	392711-19-2	≥98% deuterated forms (d1-d3)	500 µg, 1 mg
Cambridge Isotope Laboratories, Inc.	Rapamycin (D ₃ , 98%)	392711-19-2	98%	1 mg, 5 mg, 10 mg
MedChemExpress	Rapamycin-d3, Sirolimus-d3	392711-19-2	Not specified	In-stock
TargetMol	Rapamycin-d3	392711-19-2	Not specified	In-stock
Expert Synthesis Solutions	Rapamycin-D3, Sirolimus-D3	392711-19-2	97.0% by HPLC	5 mg, 10 mg, 25 mg
IsoSciences	Rapamycin-[d3]	392711-19-2	≥98% isotope incorporation	1 mg, 5 mg, 10 mg
MySkinRecipes	Rapamycin-d3	392711-19-2	≥95%	Not specified
AbMole BioScience	Rapamycin-d3	392711-19-2	Not specified	In-stock
Ace Therapeutics	Rapamycin-13C,d3	Not specified	Not specified	In-stock

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its biological effects by inhibiting mTOR, specifically the mTORC1 complex. The mechanism involves the formation of a complex between rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of

mTORC1 kinase activity. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

The following diagram illustrates the core components of the mTOR signaling pathway and the inhibitory action of Rapamycin.



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Caption: The mTOR signaling pathway and the inhibitory mechanism of Rapamycin.

Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS with Rapamycin-d3 Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of rapamycin in whole blood samples. It is a composite protocol based on common practices found in the cited literature.^{[2][4][5][6]}

Materials and Reagents

- Rapamycin certified reference material
- **Rapamycin-d3**
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Zinc sulfate
- Deionized water (18.2 MΩ·cm)
- Whole blood (EDTA-anticoagulated)

Preparation of Stock and Working Solutions

- Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
- **Rapamycin-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Rapamycin-d3** in methanol.
- Rapamycin Working Solutions: Serially dilute the rapamycin stock solution with methanol to prepare a series of working solutions for calibration standards and quality controls (QCs).

- **Rapamycin-d3** Internal Standard (IS) Working Solution: Dilute the **Rapamycin-d3** stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

- To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).
- Add a specified volume of the **Rapamycin-d3** IS working solution.
- Add a protein precipitating agent. A common choice is methanol containing zinc sulfate. For example, add 300 µL of a methanol/zinc sulfate solution.^[6]
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
- Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.

- Column Temperature: 50°C.
- Gradient Elution:
 - 0-0.5 min: 50% B
 - 0.5-2.0 min: Ramp to 95% B
 - 2.0-3.0 min: Hold at 95% B
 - 3.0-3.1 min: Return to 50% B
 - 3.1-4.0 min: Equilibrate at 50% B

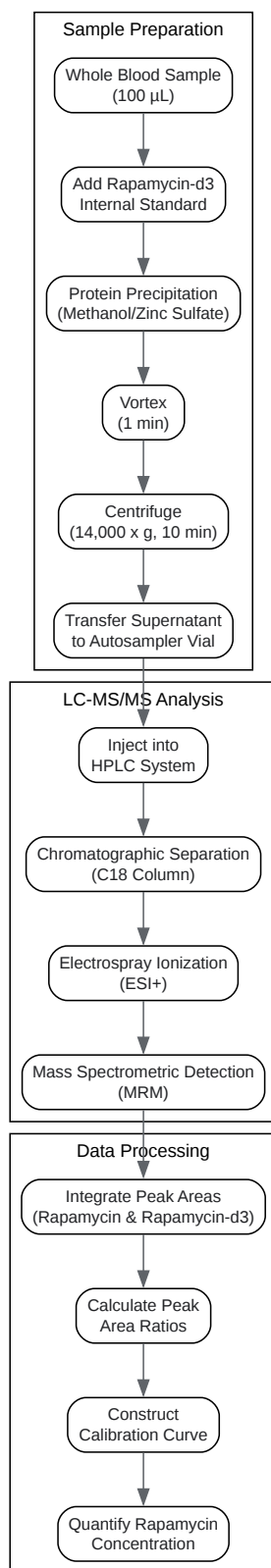
Mass Spectrometer Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Rapamycin: m/z 931.7 → 864.6[2]
 - **Rapamycin-d3**: m/z 934.7 → 864.6[2]
- Source Temperature: 350°C[4]
- Ionspray Voltage: 5500 V[4]

Data Analysis

- Integrate the peak areas for both rapamycin and **Rapamycin-d3** for each sample.
- Calculate the peak area ratio (Rapamycin peak area / **Rapamycin-d3** peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of rapamycin using **Rapamycin-d3** as an internal standard.



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Caption: Experimental workflow for rapamycin quantification.

Conclusion

Rapamycin-d3 is an essential tool for researchers in drug development and clinical monitoring, enabling accurate and precise quantification of rapamycin in biological samples. Its commercial availability from multiple suppliers facilitates its adoption in analytical laboratories. A thorough understanding of the mTOR signaling pathway, coupled with a robust and validated LC-MS/MS method using a deuterated internal standard, is paramount for obtaining high-quality data in preclinical and clinical research. The protocol and information provided in this guide serve as a comprehensive resource for professionals working with rapamycin and its deuterated analog.

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